3-Cyano-proxyl
Overview
Description
3-Cyano-proxyl: is a stable free radical compound with the chemical formula C₉H₁₅N₂O 3-Cyano-2,2,5,5-tetramethyl-1-pyrrolidinyloxy . This compound is widely used in electron spin resonance (ESR) spectroscopy as a nitroxide standard due to its stability and unique properties .
Mechanism of Action
Target of Action
3-Cyano-proxyl, also known as 3-Cyano-2,2,5,5-tetramethyl-1-pyrrolidinyloxy, is a stable free radical . Its primary targets are free radicals, specifically hydroxyl radicals (·OH) and superoxide radicals (O2.-) . These radicals are involved in various biochemical reactions and can cause oxidative stress when their concentrations become too high.
Mode of Action
This compound interacts with its targets by acting as a spin label in Electron Spin Resonance (ESR) spectroscopy . It is used as a nitroxide standard for estimating the relative concentrations of the spin adducts of 5,5-dimethyl-1-pyrroline-N-oxide (DMPO) with ·OH and O2.- radicals . This interaction helps in the determination of free radicals present in various samples .
Biochemical Pathways
The biochemical pathways affected by this compound are those involving the generation and neutralization of free radicals. By interacting with free radicals, this compound can influence the balance of these species within a system . The downstream effects of this interaction can include a reduction in oxidative stress and potential damage to cellular components.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of free radical concentrations. By acting as a spin label in ESR spectroscopy, this compound can help identify and quantify free radicals in a system . This can lead to a better understanding of the role of these radicals in various biochemical processes and potential strategies for mitigating their harmful effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemical species can affect the stability of this compound and its ability to interact with free radicals . Understanding these factors is crucial for optimizing the use of this compound in various applications.
Biochemical Analysis
Biochemical Properties
3-Cyano-proxyl plays a significant role in biochemical reactions as a spin label. It interacts with enzymes, proteins, and other biomolecules, allowing researchers to study the dynamics of these interactions. For example, this compound can be used to estimate the relative concentrations of spin adducts of 5,5-dimethyl-1-pyrroline-N-oxide (DMPO) with hydroxyl radicals (·OH) and superoxide radicals (O2·-) . These interactions are crucial for understanding the mechanisms of oxidative stress and the role of free radicals in various biological processes.
Cellular Effects
This compound influences various cellular processes by acting as a probe for free radicals. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the presence of this compound in cells can help detect and quantify free radicals, providing insights into oxidative stress and its impact on cellular function . This compound’s ability to interact with free radicals makes it a valuable tool for studying the effects of oxidative stress on different cell types.
Molecular Mechanism
At the molecular level, this compound exerts its effects through its stable free radical nature. It can bind to various biomolecules, including proteins and enzymes, altering their function. For example, this compound can inhibit or activate enzymes by interacting with their active sites or by inducing conformational changes . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular responses to oxidative stress.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and potential degradation. Studies have shown that this compound remains stable under specific storage conditions (2-8°C) and can be used for extended periods . Its long-term effects on cellular function need to be carefully monitored, as prolonged exposure to free radicals can lead to cellular damage and altered metabolic processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can be used to study the physiological roles of free radicals without causing significant toxicity. At high doses, this compound may exhibit toxic effects, including oxidative damage to tissues and organs . Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use in biochemical research.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to oxidative stress and free radical metabolism. It interacts with enzymes such as superoxide dismutase (SOD) and catalase, which play essential roles in detoxifying reactive oxygen species (ROS) . By studying these interactions, researchers can gain insights into the regulation of oxidative stress and the role of free radicals in cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect its localization and accumulation in specific cellular compartments . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its use in biochemical studies and ensuring accurate measurements of free radical dynamics.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles, such as mitochondria or the nucleus, where it exerts its effects on cellular function . Studying the subcellular localization of this compound provides valuable information on its role in regulating oxidative stress and its impact on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Cyano-proxyl can be synthesized through various methods. One common method involves the reaction of silver nitrite with sodium cyanide in water to produce a mixture of silver nitrate and silver cyanide. This mixture is then reacted with formyl hydrazide under alkaline conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pH, and reaction time to achieve the desired outcome.
Chemical Reactions Analysis
Types of Reactions: 3-Cyano-proxyl undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into other derivatives.
Substitution: It can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different nitroxide derivatives, while reduction can produce hydroxylamine derivatives.
Scientific Research Applications
3-Cyano-proxyl has a wide range of applications in scientific research, including:
Chemistry: It is used as a spin label in ESR spectroscopy to study the structure and dynamics of molecules.
Biology: It helps in investigating the behavior of biological macromolecules and their interactions.
Medicine: It is used in the development of diagnostic tools and therapeutic agents.
Comparison with Similar Compounds
- 3-Carboxy-proxyl
- 3-Maleimido-proxyl
- Methyl 5-DOXYL-stearate
Comparison: 3-Cyano-proxyl is unique due to its cyano group, which imparts distinct chemical properties compared to other similar compounds. For instance, 3-Carboxy-proxyl has a carboxyl group, making it more acidic, while 3-Maleimido-proxyl contains a maleimide group, which affects its reactivity and applications. Methyl 5-DOXYL-stearate, on the other hand, has a long alkyl chain, influencing its solubility and interaction with other molecules .
Properties
IUPAC Name |
1-hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c1-8(2)5-7(6-10)9(3,4)11(8)12/h7,12H,5H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWJMGACCJPXARK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C(N1O)(C)C)C#N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3-cyano-proxyl help identify radicals in cigarette smoke?
A1: this compound acts as a spin trap, reacting with transient radicals in cigarette smoke to form stable adducts. These adducts can then be analyzed using techniques like high-performance liquid chromatography tandem mass spectrometry (HPLC-MS/MS) and high-performance liquid chromatography with fluorescence detection (HPLC/FLD) []. This approach allowed researchers to identify and quantify two previously unknown classes of radicals in cigarette smoke: acyl and alkylaminocarbonyl radicals [].
Q2: What are the advantages of using this compound over other methods for radical detection in cigarette smoke?
A2: Traditional methods for detecting radicals, such as electron paramagnetic resonance (EPR) spectroscopy, have limitations in identifying specific radical species in complex mixtures like cigarette smoke. This compound, when coupled with sensitive analytical techniques like HPLC-MS/MS, offers improved specificity and sensitivity for identifying and quantifying individual radicals []. This is crucial for understanding the complex chemistry of cigarette smoke and its potential health impacts.
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